Cas no 221636-18-6 (5-Bromo-1-phenyl-1H-benzoimidazole)

5-Bromo-1-phenyl-1H-benzoimidazole is a brominated heterocyclic compound featuring a phenyl-substituted benzimidazole core. This structure imparts significant utility in pharmaceutical and agrochemical research, particularly as a versatile intermediate in the synthesis of bioactive molecules. The bromine atom at the 5-position enhances reactivity, enabling selective functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid aromatic system contributes to stability while allowing for precise molecular design in drug discovery. The compound is commonly employed in the development of kinase inhibitors, antimicrobial agents, and materials science applications. High purity grades ensure reproducibility in research settings, making it a reliable building block for complex organic transformations.
5-Bromo-1-phenyl-1H-benzoimidazole structure
221636-18-6 structure
Product name:5-Bromo-1-phenyl-1H-benzoimidazole
CAS No:221636-18-6
MF:C13H9BrN2
Molecular Weight:273.1280
MDL:MFCD05864728
CID:244281
PubChem ID:12018171

5-Bromo-1-phenyl-1H-benzoimidazole 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1-phenyl-1H-benzoimidazole
    • 5-Bromo-1-phenyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole,5-bromo-1-phenyl-
    • 5-bromo-1-phenylbenzimidazole
    • 1H-Benzimidazole,5-bromo-1-phenyl
    • 5-bromo-1-phenyl-1,3-benzodiazole
    • OCVMHOYOAZUGSK-UHFFFAOYSA-N
    • 1-Phenyl-5-bromo-1H-benzimidazole
    • RP29677
    • 5-bromo-1-phenyl-1H-1,3-benzodiazole
    • AX8102566
    • AB0023502
    • W4573
    • ST24032908
    • FT-0763397
    • DTXSID00475895
    • AKOS015835904
    • CS-0018998
    • J-516820
    • 221636-18-6
    • SCHEMBL1129240
    • A878673
    • CHEMBL3902643
    • DS-9103
    • SY064499
    • MFCD05864728
    • DB-001900
    • MDL: MFCD05864728
    • インチ: 1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H
    • InChIKey: OCVMHOYOAZUGSK-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2=C(C=1[H])N=C([H])N2C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • 精确分子量: 271.99500
  • 同位素质量: 271.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8
  • XLogP3: 3.8

じっけんとくせい

  • 密度みつど: 1.48
  • Boiling Point: 414.7°C at 760 mmHg
  • フラッシュポイント: 204.6°C
  • Refractive Index: 1.676
  • PSA: 17.82000
  • LogP: 3.78800

5-Bromo-1-phenyl-1H-benzoimidazole Security Information

5-Bromo-1-phenyl-1H-benzoimidazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-1-phenyl-1H-benzoimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB435946-10 g
5-Bromo-1-phenyl-1H-benzo[d]imidazole; .
221636-18-6
10g
€667.70 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088753-5g
5-Bromo-1-phenyl-1H-benzo[d]imidazole
221636-18-6 97%
5g
¥1226 2023-04-14
Chemenu
CM154256-25g
5-Bromo-1-phenyl-1H-benzoimidazole
221636-18-6 95%+
25g
$*** 2023-03-31
TRC
B695770-250mg
5-Bromo-1-phenyl-1h-benzoimidazole
221636-18-6
250mg
$ 81.00 2023-04-18
TRC
B695770-500mg
5-Bromo-1-phenyl-1h-benzoimidazole
221636-18-6
500mg
$ 121.00 2023-04-18
TRC
B695770-100mg
5-Bromo-1-phenyl-1h-benzoimidazole
221636-18-6
100mg
$ 64.00 2023-04-18
Chemenu
CM154256-5g
5-Bromo-1-phenyl-1H-benzoimidazole
221636-18-6 95%+
5g
$*** 2023-03-31
Fluorochem
076651-10g
5-Bromo-1-phenyl-1H-benzoimidazole
221636-18-6 95%
10g
£210.00 2022-03-01
Cooke Chemical
BD7645131-25g
5-Bromo-1-phenyl-1H-benzo[d]imidazole
221636-18-6 97%
25g
RMB 3018.40 2025-02-21
Aaron
AR00C4KU-250mg
5-Bromo-1-phenyl-1h-benzoimidazole
221636-18-6 97%
250mg
$17.00 2025-01-24

5-Bromo-1-phenyl-1H-benzoimidazole 合成方法

5-Bromo-1-phenyl-1H-benzoimidazole 関連文献

5-Bromo-1-phenyl-1H-benzoimidazoleに関する追加情報

Research Brief on 5-Bromo-1-phenyl-1H-benzoimidazole (CAS: 221636-18-6): Recent Advances and Applications

5-Bromo-1-phenyl-1H-benzoimidazole (CAS: 221636-18-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 5-Bromo-1-phenyl-1H-benzoimidazole as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound exhibited nanomolar potency against mutant EGFR variants, which are often implicated in non-small cell lung cancer (NSCLC). The research team employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, leading to improved pharmacokinetic properties and reduced off-target effects.

In addition to its anticancer potential, 5-Bromo-1-phenyl-1H-benzoimidazole has shown promise as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its inhibitory activity against bacterial DNA gyrase, a critical enzyme for bacterial replication. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Molecular docking studies revealed that the bromo-substituted benzimidazole core interacts with key residues in the gyrase ATP-binding site, providing a rationale for its mechanism of action.

The synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole has also seen advancements. A novel one-pot synthesis method was reported in Tetrahedron Letters (2023), which improved yield and reduced reaction time compared to traditional multi-step procedures. This method utilized a palladium-catalyzed coupling reaction, offering a more sustainable and scalable approach for industrial production. The study also highlighted the compound's stability under various physiological conditions, making it a viable candidate for further preclinical development.

Despite these promising findings, challenges remain in the clinical translation of 5-Bromo-1-phenyl-1H-benzoimidazole. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural modifications and formulation strategies. Ongoing research is focused on derivatizing the benzimidazole core to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 5-Bromo-1-phenyl-1H-benzoimidazole (CAS: 221636-18-6) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in targeting key biological pathways. Its versatility and potential for optimization make it a valuable candidate for future drug discovery efforts. Continued research into its mechanisms of action and pharmacokinetic profile will be essential for unlocking its full therapeutic potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:221636-18-6)5-Bromo-1-phenyl-1H-benzoimidazole
A878673
Purity:99%
はかる:25g
Price ($):454.0